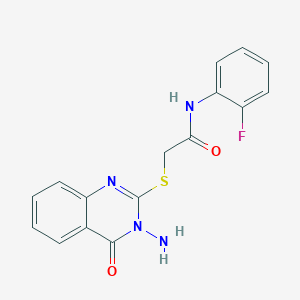![molecular formula C12H15NO3S B299547 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid](/img/structure/B299547.png)
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid, also known as AEBS, is a chemical compound that has been widely used in scientific research for various purposes. It is a thiol-reactive compound that can modify cysteine residues in proteins and peptides, making it a valuable tool for studying protein structure and function.
作用機序
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid reacts with cysteine residues in proteins and peptides through a nucleophilic substitution reaction, forming a covalent bond between the thiol group of cysteine and the carbonyl group of 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid. This reaction can lead to the modification of protein structure and function, as well as the inhibition of enzyme activity.
Biochemical and Physiological Effects:
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid can have various biochemical and physiological effects depending on the protein or enzyme it modifies. For example, 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. This inhibition can lead to the activation of downstream signaling pathways, resulting in various physiological effects such as cell proliferation and differentiation. 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid has also been shown to inhibit the activity of cysteine proteases, which are involved in various physiological processes such as protein degradation and apoptosis.
実験室実験の利点と制限
One advantage of using 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid in lab experiments is its selectivity for cysteine residues, which allows for the specific modification of these residues without affecting other amino acids. Another advantage is its thiol-reactive nature, which allows for the covalent modification of proteins and peptides. However, one limitation of using 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid is its potential toxicity, as it can react with other thiol-containing molecules in cells and tissues. Careful consideration should be taken when using 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid in lab experiments to minimize potential toxicity.
将来の方向性
There are many future directions for research on 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid, including the development of new synthesis methods, the identification of new protein targets, and the discovery of new compounds that can selectively target cysteine-containing proteins. One area of research that is particularly promising is the development of 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid-based therapeutics for the treatment of various diseases, such as cancer and autoimmune disorders. Another area of research is the use of 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid in combination with other compounds to enhance its selectivity and efficacy. Overall, 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid is a valuable tool for scientific research and has many potential applications in the future.
合成法
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid can be synthesized by reacting 4-bromobutanoic acid with 2-(N-phenylamino)acetophenone thiosemicarbazone in the presence of a base such as potassium carbonate. The reaction yields a yellow solid, which can be purified by recrystallization from ethanol. The chemical structure of 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid is shown below:
科学的研究の応用
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid has been used in various scientific research applications, including protein modification, enzyme inhibition, and drug discovery. It is commonly used to study the structure and function of proteins that contain cysteine residues, as it can selectively modify these residues without affecting other amino acids. 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid has also been used to inhibit the activity of enzymes that contain cysteine residues, such as protein tyrosine phosphatases and cysteine proteases. In addition, 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid has been used in drug discovery to identify compounds that can selectively target cysteine-containing proteins.
特性
分子式 |
C12H15NO3S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC名 |
4-(2-anilino-2-oxoethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C12H15NO3S/c14-11(9-17-8-4-7-12(15)16)13-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16) |
InChIキー |
KWFMMVRSEBNGMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSCCCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CSCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)


![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)

![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)

![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299487.png)